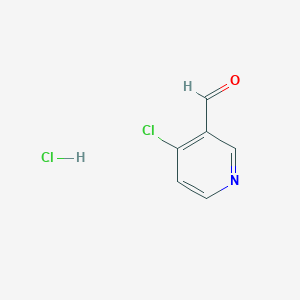

4-Chloronicotinaldehyde hydrochloride

Description

Properties

IUPAC Name |

4-chloropyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCGVSMSAQHZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-08-5 | |

| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloronicotinaldehyde Hydrochloride

I have gathered substantial information on two primary synthesis pathways for 4-Chloronicotinaldehyde hydrochloride.

Pathway 1: Reduction of 4-Chloronicotinic Acid Derivatives

-

Starting Material: 4-Chloronicotinic acid is commercially available.[1] Its synthesis from 4-chloropyridine via lithiation and subsequent carboxylation is also well-documented.[2]

-

Activation: The carboxylic acid needs to be activated, typically by converting it to the more reactive acid chloride. Standard reagents for this transformation include thionyl chloride and oxalyl chloride.[3]

-

Reduction: The crucial step is the selective reduction of the acid chloride to the aldehyde. Over-reduction to the alcohol is a key challenge. Suitable reagents for this partial reduction include:

-

Alternative Two-Step Reduction/Oxidation: An alternative, though less direct, approach involves the full reduction of the carboxylic acid to (4-chloro-3-pyridyl)methanol, followed by re-oxidation to the aldehyde. A patent for the 2-chloro isomer uses NaBH₄ and boron trifluoride diethyl etherate for the initial reduction.[8] Oxidation of the resulting alcohol to the aldehyde can be achieved using various methods, such as Swern oxidation.[9]

Pathway 2: Formylation of a 4-Chloropyridine Derivative

-

Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of a pyridine ring at a position ortho to a directing group, followed by quenching with an electrophile. In this case, 4-chloropyridine could potentially be lithiated at the 3-position. However, the directing effect of the chloro group and the pyridine nitrogen can lead to regioselectivity issues.[10][11] A common formylating agent used after lithiation is N,N-dimethylformamide (DMF).[12] A patent describes a similar process for a 2-chloro-4-fluoropyridine using lithium diisopropylamide (LDA) for lithiation.[13]

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings using the Vilsmeier reagent (typically formed from POCl₃ and DMF).[14][15] While a powerful formylation method, its direct application to 4-chloropyridine might not be straightforward due to the electron-withdrawing nature of the chloro group and the pyridine ring itself, which deactivates the ring towards electrophilic substitution. The reaction generally requires electron-donating groups on the ring to proceed efficiently.

Formation of the Hydrochloride Salt

The final step involves converting the free base of 4-Chloronicotinaldehyde to its hydrochloride salt. This is typically achieved by treating a solution of the aldehyde with hydrochloric acid (either gaseous or in a suitable solvent like ether or isopropanol) and then isolating the precipitated salt.

I have enough information to construct a detailed technical guide covering these pathways. I can describe the mechanisms, provide generalized protocols, and discuss the advantages and disadvantages of each route. I will now proceed to structure and write the full technical guide.

Abstract

4-Chloronicotinaldehyde hydrochloride is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most viable synthetic routes. Two principal strategies are explored: the controlled reduction of 4-chloronicotinic acid derivatives and the direct formylation of 4-chloropyridine precursors. Each pathway is critically evaluated, with detailed experimental protocols and an emphasis on the chemical logic that informs procedural choices.

Introduction: The Significance of 4-Chloronicotinaldehyde

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The targeted functionalization of this heterocycle is therefore of paramount importance. 4-Chloronicotinaldehyde, and its more stable hydrochloride salt, serves as a bifunctional intermediate. The aldehyde group provides a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the chloro-substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. This dual reactivity makes it a valuable precursor for the synthesis of complex molecular architectures.

Strategic Overview of Synthetic Pathways

The synthesis of 4-Chloronicotinaldehyde hydrochloride can be approached from two main retrosynthetic disconnections, as illustrated below.

Caption: Retrosynthetic analysis of 4-Chloronicotinaldehyde hydrochloride.

This guide will focus on the practical implementation of these two core strategies.

Pathway 1: Synthesis via Reduction of 4-Chloronicotinic Acid Derivatives

This is arguably the most reliable and widely applicable approach, commencing from the readily available 4-chloronicotinic acid. The overall strategy involves the activation of the carboxylic acid, followed by a controlled reduction to the aldehyde.

Step 1: Preparation of the Starting Material, 4-Chloronicotinic Acid

While 4-chloronicotinic acid is commercially available, it can also be synthesized from 4-chloropyridine.[1] A common laboratory-scale preparation involves the directed ortho-metalation of 4-chloropyridine followed by quenching with carbon dioxide.[2]

Caption: Synthesis of 4-chloronicotinic acid via lithiation.

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is critical to ensure regioselective deprotonation at the C-3 position, which is activated by both the adjacent pyridine nitrogen and the chloro substituent, while minimizing unwanted side reactions.[10][11]

Step 2: Activation of the Carboxylic Acid

To facilitate reduction, the relatively unreactive carboxylic acid must be converted to a more electrophilic species, most commonly the acid chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl).[3]

Experimental Protocol: Synthesis of 4-Chloronicotinoyl Chloride

-

To a stirred suspension of 4-chloronicotinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added a catalytic amount of N,N-dimethylformamide (DMF).

-

Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux (typically 70-80 °C) and maintained until the evolution of gas ceases and the reaction is complete (monitored by TLC or LC-MS).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-chloronicotinoyl chloride, which is often used in the next step without further purification.

Step 3: Selective Reduction to 4-Chloronicotinaldehyde

This is the most critical step of the sequence, as over-reduction to the corresponding alcohol is a significant competing reaction. Two primary methods have proven effective for this transformation.

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride to an aldehyde.[6] The key to success is the use of a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄), which is sufficiently active to reduce the acid chloride but not the resulting aldehyde.[7]

Experimental Protocol: Rosenmund Reduction

-

The crude 4-chloronicotinoyl chloride (1.0 eq) is dissolved in a dry, inert solvent such as toluene or xylene.

-

The Rosenmund catalyst (e.g., 5% Pd/BaSO₄, 5-10 mol%) is added to the solution. A catalyst poison (e.g., thioquinanthrene or thiourea) may also be added to further deactivate the catalyst.

-

The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at a controlled temperature (e.g., room temperature to 80 °C).

-

The reaction is monitored by GC or TLC for the disappearance of the acid chloride and the formation of the aldehyde.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 4-chloronicotinaldehyde.

An alternative to catalytic hydrogenation is the use of a bulky, less reactive hydride-donating reagent that selectively reduces the highly reactive acid chloride. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is the reagent of choice for this purpose.[4] Its steric bulk moderates its reactivity, preventing the further reduction of the initially formed aldehyde, especially when the reaction is carried out at low temperatures.[5]

Caption: Mechanism of acid chloride reduction with LiAl(OtBu)₃H.

Experimental Protocol: Hydride Reduction

-

A solution of 4-chloronicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of lithium tri(t-butoxy)aluminum hydride (1.1 eq) in THF is added dropwise, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for a specified period (typically 1-3 hours) and monitored by TLC.

-

Upon completion, the reaction is carefully quenched with a suitable workup procedure, such as the addition of ethyl acetate followed by an aqueous solution of Rochelle's salt or dilute HCl.

-

The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated to afford the crude aldehyde.

Alternative Two-Step Reduction-Oxidation Sequence

An alternative, albeit longer, route involves the complete reduction of 4-chloronicotinic acid to (4-chloro-3-pyridyl)methanol, followed by re-oxidation to the aldehyde. While less atom-economical, this approach can be advantageous if the selective reduction of the acid chloride proves problematic. A patent for the synthesis of the 2-chloro isomer details a reduction using sodium borohydride and boron trifluoride diethyl etherate.[8] The subsequent oxidation of the alcohol can be achieved using a variety of mild oxidation protocols, such as the Swern or Dess-Martin periodinane oxidation, to avoid over-oxidation to the carboxylic acid.[9]

Pathway 2: Direct Formylation of 4-Chloropyridine

This pathway is conceptually more direct but can be more challenging in practice due to issues with regioselectivity and the reactivity of the pyridine ring.

Directed ortho-Metalation (DoM) and Formylation

This method relies on the deprotonation of 4-chloropyridine at the 3-position using a strong base, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[12]

Experimental Protocol: Lithiation and Formylation

-

A solution of 4-chloropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of a strong lithium amide base, such as LDA (1.1 eq), is added dropwise.

-

The mixture is stirred at low temperature for a period to allow for the formation of the lithiated intermediate.

-

Anhydrous DMF (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl), and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

A key challenge in this approach is achieving high regioselectivity. Deprotonation can potentially occur at other positions, leading to a mixture of products.[10]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[14][15] However, the pyridine ring is electron-deficient, and the 4-chloro substituent further deactivates the ring towards electrophilic substitution. Therefore, the direct Vilsmeier-Haack formylation of 4-chloropyridine is generally not a viable route. This reaction is more suited for pyridines bearing electron-donating substituents.

Final Step: Formation of the Hydrochloride Salt

4-Chloronicotinaldehyde is often isolated and stored as its hydrochloride salt to improve its stability and handling characteristics.

Experimental Protocol: Hydrochloride Salt Formation

-

The purified 4-chloronicotinaldehyde is dissolved in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

The solution is cooled in an ice bath.

-

A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous hydrogen chloride is slowly added with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield 4-chloronicotinaldehyde hydrochloride.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reduction of Acid Chloride (Rosenmund) | 4-Chloronicotinic Acid | Pd/BaSO₄, H₂ | High selectivity; avoids stoichiometric metal hydrides. | Requires specialized catalyst and handling of H₂ gas; catalyst poisoning can be sensitive. |

| Reduction of Acid Chloride (Hydride) | 4-Chloronicotinic Acid | LiAl(OtBu)₃H | Good yields; generally reliable. | Requires cryogenic temperatures; stoichiometric use of a pyrophoric reagent. |

| Direct Formylation (DoM) | 4-Chloropyridine | LDA, DMF | Potentially shorter route. | Regioselectivity can be poor; requires cryogenic temperatures and strictly anhydrous conditions. |

Conclusion and Recommendations

For the reliable and scalable synthesis of 4-chloronicotinaldehyde hydrochloride, the pathway involving the reduction of 4-chloronicotinoyl chloride is the most robust and recommended approach. The choice between the Rosenmund reduction and the use of a hindered hydride reagent will depend on the available equipment and expertise. The reduction with lithium tri(t-butoxy)aluminum hydride is often favored in a laboratory setting for its operational simplicity, despite the need for low temperatures. The direct formylation route via lithiation, while elegant, presents significant challenges in controlling regioselectivity and may require extensive optimization. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents.

-

Rojas Ruiz, F.A., Kouznetsov, V.V. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank2024 , 2024, M1796. Available at: [Link]

-

Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

Acid Chlorides to Aldehydes - Chemistry Steps. Available at: [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc2015 , (i), 38-81. Available at: [Link]

-

4-Chloronicotinaldehyde (BSC) | 114077-82-6 | Pharmaffiliates. Available at: [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 1145, 1-5. Available at: [Link]

-

Optimization of Organolithium Reactions. Organic Process Research & Development2009 , 13, 144–151. Available at: [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. Available at: [Link]

-

Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC - PubMed Central. Available at: [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]

-

reduction of aldehydes and ketones - Chemguide. Available at: [Link]

-

Formylation - Common Conditions. Available at: [Link]

- CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents.

-

Reduction of an acyl chloride to an Aldehyde - YouTube. Available at: [Link]

- WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents.

-

Rosenmund reduction - Wikipedia. Available at: [Link]

-

Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 458-474. Available at: [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]

-

Rosenmund Reduction (Acid Chlorides to Aldehydes) - Wordpress. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. ResearchGate. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 4. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 7. Rosenmund Reduction (Acid Chlorides to Aldehydes) - Wordpress [reagents.acsgcipr.org]

- 8. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formylation - Common Conditions [commonorganicchemistry.com]

- 13. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. ijpcbs.com [ijpcbs.com]

Ensuring Experimental Integrity: A Guide to the Stability and Storage of 4-Chloronicotinaldehyde Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I have frequently observed that the success of complex synthetic routes and the reliability of biological assays often hinge on the quality of the starting materials. Reagents like 4-Chloronicotinaldehyde hydrochloride, a valuable heterocyclic building block, are pivotal in the development of novel chemical entities. The pyridine scaffold is known to enhance metabolic stability and biological potency in drug candidates, making its derivatives crucial in modern medicinal chemistry.[1][2][3] However, the inherent reactivity of its aldehyde functional group presents significant challenges regarding stability and storage.[4]

This guide provides a comprehensive overview of the factors influencing the stability of 4-Chloronicotinaldehyde hydrochloride and outlines field-proven protocols for its proper storage and handling. Our objective is to empower researchers to maintain the integrity of this reagent, thereby ensuring the validity and reproducibility of their experimental outcomes.

Physicochemical Profile and Inherent Reactivities

4-Chloronicotinaldehyde hydrochloride is a substituted pyridine derivative characterized by two key features that dictate its stability: the electrophilic aldehyde group and the electron-deficient pyridine ring, further influenced by the chloro-substituent. The aldehyde group is highly susceptible to nucleophilic attack and oxidation, representing the primary locus of degradation.[4][5] The hydrochloride salt form generally enhances water solubility but can also influence hygroscopicity and stability in solution, particularly at different pH levels.

Critical Factors Influencing Stability

The degradation of pyridine aldehydes is primarily driven by their sensitivity to atmospheric conditions.[5] Understanding these factors is the first step toward implementing effective mitigation strategies.

Atmospheric Moisture (Hygroscopicity)

Pyridine aldehydes are known to be hygroscopic, readily absorbing water from the atmosphere.[5][6] This absorbed moisture is not benign; it can lead to the reversible formation of a geminal diol (hydrate) at the aldehyde position. While this may not be a permanent degradation product, it alters the compound's effective concentration and can introduce variability in reactions. More critically, the presence of water can catalyze other, irreversible degradation pathways.

Atmospheric Oxygen (Oxidation)

The most common and detrimental degradation pathway for any aldehyde is oxidation to the corresponding carboxylic acid.[5] For 4-Chloronicotinaldehyde, this results in the formation of 4-Chloronicotinic acid. This impurity can interfere with subsequent reactions, complicate purification processes, and potentially alter biological activity in screening assays. This oxidation process can be accelerated by exposure to light and elevated temperatures.

Light (Photosensitivity)

Many aromatic aldehydes and pyridine derivatives are sensitive to light.[6][7] Photons can provide the activation energy required to initiate oxidation or promote polymerization, often indicated by a change in the material's color from white or off-white to yellow or brown.[5][7]

Temperature

Elevated temperatures increase the rate of all chemical reactions, including degradation. For 4-Chloronicotinaldehyde hydrochloride, this means accelerated oxidation and potentially other decomposition pathways.[7] Storing the compound at elevated temperatures will significantly shorten its shelf life.

Potential Degradation Pathways

To maintain a pure sample, it is crucial to understand the chemical transformations it may undergo. The two primary degradation pathways for 4-Chloronicotinaldehyde are oxidation and hydration.

Caption: Primary degradation pathways for 4-Chloronicotinaldehyde.

Recommended Storage and Handling Protocols

A multi-faceted approach is required to protect 4-Chloronicotinaldehyde hydrochloride from the degradation factors discussed above. The following protocols are based on best practices derived from safety data sheets and technical documents for similar compounds.

Long-Term Storage

The integrity of the compound is best preserved by strict control of its environment.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[5] | To minimize the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[5][7][8] | To prevent oxidation of the aldehyde to a carboxylic acid. |

| Light | Amber glass vial or opaque container[6][7] | To protect against photosensitive degradation. |

| Moisture | Tightly sealed container, store in a desiccator[5][6] | To prevent moisture absorption, which can lead to hydration and catalysis of other reactions. |

Handling

Proper handling during experimentation is as crucial as long-term storage.

-

Inert Atmosphere Handling: Whenever possible, handle the solid material inside a glovebox or glove bag with a dry, inert atmosphere.

-

Rapid Weighing: If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation. Weigh the required amount quickly and immediately reseal the container and purge with inert gas if possible.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][10]

Methodology for Stability Assessment: A Self-Validating Forced Degradation Protocol

To ensure the quality of a specific batch, particularly if it has been stored for an extended period or if degradation is suspected (e.g., color change), a forced degradation study is the definitive self-validating system.[11] This involves subjecting the compound to accelerated stress conditions to identify potential degradants and establish a stability profile.[12]

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Experimental Protocol

This protocol is designed to achieve 5-20% degradation, which is ideal for validating a stability-indicating analytical method.[12]

-

Preparation of Stock Solution: Accurately prepare a stock solution of 4-Chloronicotinaldehyde hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Neutralize with acid before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve a sample in the solvent at each time point for analysis.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a combined UV/Vis light source.

-

-

Sampling and Analysis: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). Dilute as necessary and analyze immediately using a validated stability-indicating HPLC method.[13][14]

-

Data Evaluation:

| Stress Condition | Reagent/Parameter | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Dry Heat (Solid) | 80°C | 72 hours |

| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B |

Conclusion

The chemical integrity of 4-Chloronicotinaldehyde hydrochloride is paramount for its successful application in research and development. Its stability is primarily threatened by moisture, atmospheric oxygen, light, and heat. Adherence to stringent storage and handling protocols—specifically, storage at 2-8°C under an inert, dry, and dark atmosphere—is the most effective strategy to mitigate degradation. For critical applications or long-term projects, conducting a forced degradation study is a prudent, self-validating measure to confirm the purity and stability of your specific batch, thereby safeguarding the integrity of your research.

References

- Jubilant Ingrevia.

- Santa Cruz Biotechnology.

- Benchchem. 4-Chloronicotinaldehyde Hydrochloride | CAS 1449008-08-5.

- Benchchem. Technical Support Center: Handling Hygroscopic and Air-Sensitive Pyridine Aldehydes.

-

ECHA. Pyridine-2-carbaldehyde - Registration Dossier. Available at: [Link]

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

- ECHEMI.

- Angene Chemical. Safety Data Sheet - 6-Bromo-2-chloronicotinaldehyde.

- TCI Chemicals. SAFETY DATA SHEET - 6-Chloro-3-pyridinecarboxaldehyde.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyridine-5-carboxaldehyde.

-

Sobańska, K., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH. Available at: [Link]

- ResearchGate.

-

Bari, S. B., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

-

Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

- ResearchGate. Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au)

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.

- Rajeswari, S., et al. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid.

-

PubMed. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. Available at: [Link]

- ResearchGate. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.

- Shrivastava, A. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide.

-

Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

-

Grand View Research. Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Available at: [Link]

- Sigma-Aldrich. SAFETY DATA SHEET - 2,4-Dichlorophenoxyacetic acid.

-

Gumede, N. Z., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grandviewresearch.com [grandviewresearch.com]

- 4. 4-Chloronicotinaldehyde Hydrochloride|CAS 1449008-08-5 [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echa.europa.eu [echa.europa.eu]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 114077-82-6 Cas No. | 4-Chloronicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 11. biotech-asia.org [biotech-asia.org]

- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Chlorinated Pyridines in Medicinal Chemistry

An In-depth Technical Guide to 4-Chloronicotinaldehyde Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[1][2] The inclusion of a chlorine atom into a molecular scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Among these, the chloropyridine framework is of particular interest due to its presence in a wide array of biologically active molecules. 4-Chloronicotinaldehyde hydrochloride is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[4] Its structure, featuring a reactive aldehyde group and a chlorine atom at a position susceptible to nucleophilic substitution, makes it a valuable synthon for medicinal chemists. This guide provides an in-depth technical overview of 4-Chloronicotinaldehyde hydrochloride, from its synthesis and chemical properties to its applications in drug discovery and research.

Physicochemical and Structural Properties

4-Chloronicotinaldehyde, also known as 4-Chloro-3-pyridinecarboxaldehyde, is typically handled and stored as its hydrochloride salt to improve stability and ease of handling.[5] The key properties of the parent compound are summarized below.

| Property | Value | Source |

| CAS Number | 114077-82-6 | [6][7] |

| Molecular Formula | C6H4ClNO | [7][8] |

| Molecular Weight | 141.56 g/mol | [6][7][8] |

| Synonyms | 4-Chloropyridine-3-carboxaldehyde, 4-Chloro-3-formylpyridine | [6] |

| Appearance | Off-white solid (typical) | [9] |

| Storage Conditions | 2-8°C Refrigerator or under -20°C in an inert atmosphere | [7][8] |

Synthesis and Mechanistic Considerations

The synthesis of 4-Chloronicotinaldehyde is a multi-step process that leverages modern organometallic chemistry. A common and effective strategy involves the directed ortho-metalation of a suitable chloropyridine precursor, followed by formylation.

Conceptual Workflow: From Precursor to Final Product

The overall synthetic strategy involves the deprotonation of a starting chloropyridine at a specific position using a strong base, creating a potent nucleophile that can then react with an electrophilic formylating agent. This is followed by an acidic workup and conversion to the hydrochloride salt.

Detailed Experimental Protocol: Synthesis of 4-Chloronicotinaldehyde

This protocol is adapted from established procedures for the formylation of chloropyridines.[9]

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

4-Chloropyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this stirred solution, add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir the resulting mixture for 30 minutes at -78°C to ensure complete formation of LDA.

-

Causality: LDA is a strong, non-nucleophilic base, ideal for deprotonating the pyridine ring without adding to it. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediates.

-

-

Lithiation of 4-Chloropyridine: While maintaining the temperature at -78°C, add a solution of 4-chloropyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at this temperature for 1.5 to 2 hours.

-

Causality: The chlorine atom and the ring nitrogen direct the deprotonation to the C3 position. The extended reaction time ensures complete formation of the lithiated intermediate.

-

-

Formylation: Add anhydrous DMF (2.0 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at -78°C. After the addition is complete, allow the mixture to stir for another 1.5 hours.

-

Causality: DMF serves as the electrophilic source of the formyl group. Maintaining a low temperature prevents the newly formed aldehyde from undergoing further reactions.

-

-

Workup and Quenching: Remove the cooling bath and allow the reaction to warm towards room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent in vacuo.

-

Chromatography: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 4-Chloronicotinaldehyde as a solid.[9]

Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified 4-Chloronicotinaldehyde free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with cold solvent, and dried under vacuum.

Reactivity and Role in Drug Design

The synthetic utility of 4-Chloronicotinaldehyde hydrochloride is rooted in the reactivity of its two key functional groups: the aldehyde and the C4-chloro substituent.

-

Aldehyde Group: The aldehyde is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse side chains and functional groups.[4]

-

4-Chloro Substituent: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[10] The electron-withdrawing nature of the pyridine nitrogen atom and the aldehyde group makes the aromatic ring electron-deficient, particularly at the 2- and 4-positions.[10] This electronic property facilitates the attack of nucleophiles (e.g., amines, thiols, alcohols) at the C4 position, displacing the chloride ion. This reaction is a powerful tool for building molecular complexity.

Applications in Drug Discovery

4-Chloronicotinaldehyde hydrochloride is not an active pharmaceutical ingredient itself but rather a critical starting material for synthesizing more complex molecules. Its derivatives have been explored in various therapeutic areas.

-

Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in oncology. The aldehyde can be used to build side chains that interact with the hinge region of the kinase, while the 4-position allows for substitution to target the solvent-exposed region.

-

Neuroscience: A related compound, 6-chloronicotinaldehyde, was used in an enantioselective synthesis of Epibatidine, a potent analgesic alkaloid that acts on nicotinic acetylcholine receptors.[11] This highlights the utility of chloronicotinaldehydes in constructing complex, polycyclic nitrogen-containing scaffolds for neurological targets.[11]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of advanced pesticides, herbicides, and fungicides.[4]

Safety and Handling

As a reactive chemical intermediate, 4-Chloronicotinaldehyde and its hydrochloride salt must be handled with appropriate safety precautions.

| Hazard Information | Precautionary Statements |

| H302: Harmful if swallowed.[8] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] |

| H315: Causes skin irritation.[6] | P271: Use only outdoors or in a well-ventilated area.[6] |

| H317: May cause an allergic skin reaction.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| H319: Causes serious eye irritation.[6][8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| H335: May cause respiratory irritation.[6] |

Conclusion

4-Chloronicotinaldehyde hydrochloride represents a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its value is derived from the orthogonal reactivity of its aldehyde and chloro-substituted pyridine functionalities. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile intermediate for the creation of novel and complex molecular architectures. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of foundational synthons like 4-Chloronicotinaldehyde hydrochloride is set to increase, paving the way for future innovations in medicine and beyond.

References

- Preparation method for 4-pyridinecarboxaldehyde.

-

Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Acme Pharmatech. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

- Method for synthesizing 4-chloro-pyridine.

- Preparation method of 4-amino-2-chloronicotinaldehyde.

-

Epibatidine. Wikipedia. [Link]

-

4-Chloronicotinaldehyde (BSC). Pharmaffiliates. [Link]

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Chemistry LibreTexts. [Link]

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

-

Transforming Drug Design: Innovations in Computer-Aided Discovery for Biosimilar Agents. MDPI. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]

-

4-Chloroaniline hydrochloride (1:1). Chemsrc. [Link]

-

Chemical Properties of 4-chloroanilinium chloride (CAS 20265-96-7). Cheméo. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 6. 114077-82-6 Cas No. | 4-Chloronicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 114077-82-6|4-Chloronicotinaldehyde|BLD Pharm [bldpharm.com]

- 9. guidechem.com [guidechem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Epibatidine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of 4-Chloronicotinaldehyde Hydrochloride for Research and Development

This guide provides an in-depth examination of the safety protocols and handling considerations for 4-Chloronicotinaldehyde hydrochloride (CAS No. 1449008-08-5), a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research.[1] As a bifunctional molecule, possessing both a reactive aldehyde and a chlorinated pyridine ring, its unique chemical properties demand a nuanced and well-understood approach to laboratory safety. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.

Understanding the Inherent Risks: A Toxicological and Reactivity Profile

4-Chloronicotinaldehyde hydrochloride's hazard profile is a composite of its constituent functional groups: the aldehyde and the chloropyridine moiety. While comprehensive toxicological data for this specific compound is limited, a review of analogous structures provides a strong basis for a precautionary approach.[2]

Toxicological Concerns:

The primary hazards associated with 4-Chloronicotinaldehyde and its hydrochloride salt are acute toxicity if ingested, inhaled, or absorbed through the skin, along with significant irritation potential.[2]

-

Respiratory and Mucous Membrane Irritation: Like many volatile aldehydes, the vapor of this compound is expected to be irritating to the respiratory tract, eyes, and mucous membranes.[2][3] Symptoms of inhalation may include coughing, shortness of breath, and inflammation.

-

Skin and Eye Irritation: Direct contact causes skin irritation and can lead to serious eye irritation or damage.[3] Prolonged exposure may lead to dermatitis.

-

Systemic Effects (Inferred): The parent compound, pyridine, is absorbed through inhalation, dermal contact, and ingestion, and can cause systemic effects including central nervous system depression (headache, dizziness, nausea), and, with chronic exposure, potential liver and kidney damage.[4][5] The presence of the chloro-substituent may modulate this toxicity.

Chemical Reactivity and Stability:

The compound's reactivity is centered on the electrophilic aldehyde carbon and the chloro-substituted pyridine ring.

-

Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack.[6] It can react vigorously with strong bases, amines, and reducing agents. It may also undergo oxidation to form the corresponding carboxylic acid or polymerize under certain conditions, especially in the presence of acid or metal catalysts.[2]

-

Chloropyridine Reactivity: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution, reacting with various nucleophiles.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5] Reactions with these can be exothermic and may generate hazardous byproducts.

-

Hydrochloride Salt Stability: The hydrochloride salt form is generally a solid with improved stability and handling properties compared to the free base, likely due to reduced volatility and susceptibility to oxidation.[8]

Key Safety and Physical Data Summary

| Property | Value / Information | Source(s) |

| Chemical Name | 4-Chloronicotinaldehyde Hydrochloride | N/A |

| Synonyms | 4-Chloropyridine-3-carboxaldehyde HCl | [3] |

| CAS Number | 1449008-08-5 | N/A |

| Molecular Formula | C₆H₄ClNO · HCl | [9] |

| Molecular Weight | 178.02 g/mol | N/A |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |

| GHS Pictograms | Warning | [2] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen). | [10] |

Note: Physical properties like melting point for the hydrochloride salt are not consistently reported and should be confirmed by the user with the specific batch's certificate of analysis.

The Core of Safety: Engineering and Personal Protective Controls

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving 4-Chloronicotinaldehyde hydrochloride must be conducted inside a certified chemical fume hood.[11] This is critical to prevent inhalation of any fine powders or vapors. The causality is clear: the hood's negative pressure environment captures fugitive emissions, protecting the operator's breathing zone.

-

Ventilation: The laboratory should be well-ventilated to ensure any vapors that might escape primary containment are rapidly diluted.

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory. In case of accidental contact, immediate and prolonged flushing is the most effective first aid measure.[12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards of the compound.

| PPE Component | Specification and Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended). Nitrile provides good resistance to a range of chemicals. Double-gloving is a crucial best practice; it provides a failsafe against undetected pinholes or tears in the outer glove and allows for the safe removal of the contaminated outer layer without touching the inner glove.[11] |

| Eye Protection | Tight-fitting safety goggles or a full-face shield. Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are necessary to protect against splashes and fine airborne particles. A face shield should be worn over goggles when there is a significant splash risk.[5] |

| Body Protection | Flame-retardant laboratory coat with tight-fitting cuffs. This protects the skin from accidental spills and prevents the contamination of personal clothing. Cuffs should be tucked into the inner glove to create a seal. |

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. However, in the event of a large spill or failure of engineering controls, an air-purifying respirator with an organic vapor/acid gas cartridge may be necessary.[5] |

Field-Proven Experimental Workflow: Weighing and Solubilizing Protocol

This section details a step-by-step methodology, explaining the scientific reasoning behind each action to create a self-validating and safe protocol.

Objective: To accurately weigh 500 mg of 4-Chloronicotinaldehyde hydrochloride and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).

Pre-Protocol Safety Check:

-

Confirm the chemical fume hood has a valid certification sticker.

-

Ensure the safety shower and eyewash station are unobstructed.

-

Verify the availability of the correct spill kit (see Section 4).

-

Don all required PPE as specified in Section 2.2.

Step-by-Step Methodology:

-

Preparation:

-

Place a clean, dry weighing paper on the analytical balance within the fume hood.

-

Tare the balance.

-

Bring the sealed container of 4-Chloronicotinaldehyde hydrochloride into the fume hood.

-

Causality: Performing all actions in the hood prevents the release of fine, potentially hazardous dust into the lab environment.

-

-

Weighing:

-

Slowly open the container. Avoid any sudden movements that could aerosolize the powder.

-

Using a clean, dedicated spatula, carefully transfer an approximate amount of the solid to the weighing paper.

-

Close the main container immediately.

-

Adjust the amount of solid on the weigh paper until the balance reads 500 mg (± tolerance).

-

Causality: Keeping the stock bottle closed as much as possible minimizes the compound's exposure to atmospheric moisture and reduces the risk of a larger spill.

-

-

Transfer and Solubilization:

-

Carefully fold the weighing paper and transfer the solid into a clean, dry volumetric flask (50 mL for 0.1 M).

-

Using a small amount of the solvent (DMSO), rinse the spatula and the weighing paper into the flask to ensure a quantitative transfer.

-

Add approximately half of the required solvent volume to the flask.

-

Gently swirl the flask to dissolve the solid. Do not use heat unless the protocol specifically requires it, as this can increase vapor pressure and potential for degradation.

-

Once dissolved, add the solvent up to the calibration mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Causality: A quantitative transfer is essential for experimental accuracy. Rinsing with the solvent ensures no material is lost. Preparing the solution at room temperature minimizes the generation of hazardous vapors.

-

-

Cleanup:

-

Dispose of the used weighing paper and any contaminated wipes in a designated solid hazardous waste container.

-

Clean the spatula with an appropriate solvent and wipe dry.

-

Wipe down the balance and the fume hood sash with a damp cloth or towel. Dispose of the wipe in the hazardous waste container.

-

Causality: Immediate cleanup prevents cross-contamination and accidental exposure of subsequent users of the fume hood.

-

Safe Handling Workflow Diagram

Caption: Logical workflow for safely handling 4-Chloronicotinaldehyde HCl.

Emergency Procedures: Spill and Exposure Response

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Response Protocol

The response depends on the scale of the spill.

Minor Spill (Solid, <1g, contained within a fume hood):

-

Alert: Inform colleagues in the immediate area.

-

Contain: Ensure the fume hood sash is lowered.

-

PPE: Ensure you are wearing the appropriate PPE (Section 2.2).

-

Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.

-

Decontaminate: Carefully sweep the mixture into a designated hazardous waste container. Wipe the area with a cloth dampened with a 5% sodium bisulfite or sodium pyrosulfite solution to neutralize the aldehyde, followed by a water rinse.[2][4] These reagents form a water-soluble, non-volatile adduct with the aldehyde, rendering it less hazardous.

-

Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container.

Major Spill (Any amount outside of a fume hood, or >1g inside):

-

EVACUATE: Immediately alert everyone in the laboratory and evacuate the area.

-

ISOLATE: Close the laboratory doors to contain the spill.

-

NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

-

DO NOT attempt to clean up a major spill unless you are part of a trained emergency response team.

Emergency Spill Response Logic

Caption: Decision-making flowchart for spill response.

Personnel Exposure First Aid

Immediate action is critical to mitigate harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Conclusion: A Culture of Proactive Safety

The safe use of 4-Chloronicotinaldehyde hydrochloride in a research setting is not merely about following rules but about understanding the chemical's nature. Its dual reactivity as both an aldehyde and a chloropyridine necessitates a comprehensive safety strategy that respects its toxicological potential and chemical incompatibilities. By integrating robust engineering controls, meticulous use of personal protective equipment, and adherence to validated handling and emergency protocols, researchers can confidently utilize this valuable reagent while ensuring the highest standards of laboratory safety.

References

-

GOV.UK. Pyridine: incident management. Available at: [Link]

-

NextGen Protocols. Guidelines for Safe Laboratory Practices. Available at: [Link]

-

National Toxicology Program. Toxicity Studies of o-Chloropyridine. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. Available at: [Link]

-

International Agency for Research on Cancer (IARC). Some chemicals that cause tumours of the urinary tract in rodents. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14046674, 4-Chloropyridine-3-carbaldehyde. Available at: [Link]

-

RPS Group. Aldehydes exposure analysis. Available at: [Link]

-

ACS Publications. Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Available at: [Link]

-

YouTube. Nucleophilic Addition reactions. Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Addition Reactions. Available at: [Link]

-

ResearchGate. The reaction of 4-chloropyridine with some amines. Available at: [Link]

-

Taylor & Francis Online. Degradation of pyridines in the environment. Available at: [Link]

-

University of Pittsburgh. Formaldehyde Spill Protocol for Laboratory Personnel. Available at: [Link]

-

YouTube. Introduction to Nucleophilic Addition Reactions. Available at: [Link]

-

PLOS ONE. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol. Available at: [Link]

-

Chemsrc. 4-Chloroaniline hydrochloride (1:1). Available at: [Link]

-

Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Available at: [Link]

- Google Patents. CN103044320A - Preparation method of 4-pyridylaldehyde.

-

BuyersGuideChem. 4-Chloronicotinaldehyde suppliers and producers. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 14046674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 114077-82-6 Cas No. | 4-Chloronicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]

- 5. tedpella.com [tedpella.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-Chloroaniline hydrochloride (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]

- 10. 114077-82-6|4-Chloronicotinaldehyde|BLD Pharm [bldpharm.com]

- 11. biosynth.com [biosynth.com]

- 12. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Pyridyl-Based CDK8/19 Dual Inhibitors

Abstract

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as critical regulators of transcription and are compelling therapeutic targets in oncology.[1][2] As components of the Mediator complex's kinase module, they influence the expression of key genes involved in cell proliferation and survival.[3][4] The high structural homology between CDK8 and CDK19 has led to the development of dual inhibitors, which have shown promise in various cancer models.[5] This guide provides a comprehensive, field-proven methodology for the synthesis of a pyridyl-based CDK8/19 dual inhibitor scaffold, starting from the versatile building block, 4-Chloronicotinaldehyde hydrochloride. We will detail a rational, multi-step synthetic protocol, methods for structural and functional validation, and explain the causality behind key experimental choices, providing researchers with a robust framework for developing novel therapeutic agents.

Scientific Background & Rationale

The Role of the CDK8/19 Kinase Module in Transcriptional Regulation

CDK8 and its paralog CDK19 are key enzymatic components of the transcriptional Mediator complex.[5] This complex acts as a molecular bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby controlling gene expression.[3] The CDK8/19 submodule can phosphorylate various transcription factors and Mediator subunits, leading to either positive or negative regulation of gene transcription in response to cellular signals.[6] Dysregulation and overexpression of CDK8/19 have been implicated in numerous cancers, including colorectal and hematological malignancies, where they can drive oncogenic gene expression programs.[2][7]

The Case for Dual Inhibition

CDK8 and CDK19 share a high degree of sequence and structural similarity, particularly in their ATP-binding pockets. Consequently, nearly all small molecule inhibitors developed to date exhibit dual activity against both paralogs.[5] While the specific roles of each kinase can be tissue-dependent, they often have redundant or cooperative functions.[5] Therefore, dual inhibition is considered a pragmatic and potentially more effective strategy to fully abrogate the oncogenic signaling driven by the Mediator kinase module.

The Pyridine Scaffold as a Privileged Hinge-Binding Motif

The pyridine ring is a common "hinge-binding" motif in a vast number of kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, forming a critical interaction with the backbone amide NH of a key residue in the kinase hinge region—the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket. 4-Chloronicotinaldehyde hydrochloride serves as an ideal starting material, providing this essential pyridine core functionalized with both an aldehyde for further elaboration and a chloro-substituent that can be used for late-stage diversification via cross-coupling reactions.

Overall Synthetic & Validation Workflow

The following workflow outlines the comprehensive process from initial synthesis to final biological validation, ensuring a robust and reproducible outcome.

Caption: Overall workflow from synthesis to validation.

Experimental Protocols: Synthesis of a Representative Inhibitor

This section details a representative three-step synthesis to produce a 2-amino-4-(pyridin-4-yl)pyrimidine-based inhibitor.

Materials & Reagents

| Reagent | Supplier | Grade |

| 4-Chloronicotinaldehyde hydrochloride | Sigma-Aldrich | ≥97% |

| 4'-methoxyacetophenone | Sigma-Aldrich | 99% |

| Guanidine hydrochloride | Sigma-Aldrich | ≥99% |

| (4-methoxyphenyl)boronic acid | Combi-Blocks | >98% |

| Pd(dppf)Cl₂·CH₂Cl₂ | Strem Chemicals | 98% |

| Sodium Carbonate (Na₂CO₃) | Fisher Scientific | Anhydrous, ≥99.5% |

| Sodium Hydroxide (NaOH) | Fisher Scientific | Pellets, ≥97% |

| Ethanol (EtOH) | Decon Labs | 200 Proof |

| Dioxane | Acros Organics | Anhydrous, 99.8% |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |

| Hexanes | Fisher Scientific | ACS Grade |

| Silica Gel | SiliCycle | 60 Å, 40-63 µm |

Safety Precaution: All reactions should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate (I)

Rationale: This reaction forms the α,β-unsaturated carbonyl system (a chalcone) required for the subsequent cyclization. An aqueous sodium hydroxide solution is used as the base to deprotonate the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde. Ethanol serves as a co-solvent to ensure miscibility.

Protocol:

-

To a 100 mL round-bottom flask, add 4-Chloronicotinaldehyde hydrochloride (1.78 g, 10.0 mmol) and 4'-methoxyacetophenone (1.50 g, 10.0 mmol).

-

Dissolve the solids in ethanol (30 mL).

-

While stirring at room temperature, add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL) dropwise over 15 minutes. A yellow precipitate will form.

-

Allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase until the starting materials are consumed.

-

Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.

-

Collect the yellow solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol (10 mL).

-

Dry the solid under high vacuum to yield (E)-1-(4-methoxyphenyl)-3-(4-chloropyridin-3-yl)prop-2-en-1-one (Intermediate I) as a yellow powder. The product is typically of sufficient purity for the next step.

-

Expected Yield: ~85-95%.

-

Step 2: Pyrimidine Ring Formation via Cyclization (Intermediate II)

Rationale: This is a classic cyclocondensation reaction. Guanidine, a highly basic and nucleophilic reagent, attacks the chalcone intermediate to form the thermodynamically stable six-membered pyrimidine ring. Sodium ethoxide is used as a strong base to facilitate the reaction.[8]

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.43 g, 15.0 mmol) and sodium ethoxide (1.02 g, 15.0 mmol) to absolute ethanol (50 mL).

-

Stir the mixture at room temperature for 30 minutes to form free guanidine base.

-

Add Intermediate I (2.74 g, 10.0 mmol) to the flask.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 hours.

-

Monitor the reaction by TLC (4:1 Hexanes:EtOAc).

-

After completion, cool the mixture to room temperature and reduce the solvent volume to ~15 mL under reduced pressure.

-

Pour the concentrated mixture into 150 mL of cold water. A pale-yellow precipitate will form.

-

Collect the solid by vacuum filtration, wash with water (3 x 30 mL), and dry under vacuum to yield 4-(4-chloropyridin-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine (Intermediate II) .

-

Expected Yield: ~70-80%.

-

Step 3: Suzuki Cross-Coupling for Final Product (CDK8/19-IN-01)

Rationale: The Suzuki coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[9] In this step, the chlorine atom on the pyridine ring is replaced with a new aryl group (from the boronic acid). This is a critical diversification step to explore the structure-activity relationship (SAR) and improve inhibitor potency and selectivity.[10] Pd(dppf)Cl₂ is an effective catalyst, and Na₂CO₃ is the base required for the catalytic cycle.

Protocol:

-

To a 50 mL Schlenk flask, add Intermediate II (313 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

-

Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 6 hours.

-

Monitor by LC-MS for the disappearance of starting material and the appearance of the product mass.

-

After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-5% methanol in dichloromethane to afford the final product, CDK8/19-IN-01 .

-

Expected Yield: ~60-75%.

-

Characterization & Validation

Structural and Purity Analysis

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

| Analysis | Technique | Expected Result for CDK8/19-IN-01 |

| Identity | ¹H NMR | Peaks corresponding to all aromatic protons with correct splitting and integration. |

| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. | |

| LC-MS | Correct mass-to-charge ratio [M+H]⁺ observed. | |

| Purity | HPLC | >95% purity as determined by peak area at a specified wavelength (e.g., 254 nm). |

| Confirmation | HRMS | High-Resolution Mass Spectrometry to confirm the elemental composition. |

Biochemical Validation: In Vitro Kinase Inhibition Assay

Rationale: To confirm that the synthesized compound inhibits the target kinases, a direct enzymatic assay is essential. This protocol describes a common method using a recombinant kinase, a substrate, and ATP, where inhibition is measured by the reduction in substrate phosphorylation.[11]

Protocol:

-

Use a commercial CDK8/CycC or CDK19/CycC kinase assay kit (e.g., from Promega, SignalChem). These assays often rely on luminescence (ADP-Glo™) or fluorescence resonance energy transfer (FRET).

-

Prepare a 10 mM stock solution of CDK8/19-IN-01 in 100% DMSO.

-

Create a 10-point, 3-fold serial dilution of the inhibitor in assay buffer. The final concentration in the well should range from approximately 10 µM to 0.5 nM.

-

In a 384-well plate, add the recombinant CDK8/CycC or CDK19/CycC enzyme to each well containing the diluted inhibitor or DMSO (vehicle control).

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Allow the reaction to proceed for 60 minutes at 30 °C.

-

Stop the reaction and measure the signal (e.g., luminescence) according to the manufacturer's protocol.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

| Compound | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) |

| CDK8/19-IN-01 | Hypothetical: 5.5 | Hypothetical: 8.2 |

| Senexin B (Control) | 12 | 20 |

Signaling Pathway Context

The synthesized inhibitor is designed to block the kinase activity of the CDK8/19 module, preventing the phosphorylation of its downstream targets and thereby altering the transcriptional output of oncogenic pathways.

Caption: Inhibition of the CDK8/19 kinase module.

References

-

Pelish, H. E., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Oxford Academic. Available at: [Link]

-

Clarke, M., et al. (2025). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. Available at: [Link]

-

Fujimoto, J., et al. (2017). Studies of CDK 8/19 inhibitors: Discovery of novel and selective CDK8/19 dual inhibitors and elimination of their CYP3A4 time-dependent inhibition potential. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Donner, A. J., et al. (2022). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. PNAS. Available at: [Link]

-

Fujimoto, J., et al. (2017). Discovery of Novel and Selective CDK8/19 Dual Inhibitors and Elimination of Their CYP3A4 Time-Dependent Inhibition Potential. PubMed. Available at: [Link]

-

Ono, K., et al. (2017). Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives. PubMed. Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Dana-Farber Cancer Institute. (2021). Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. Innovations. Available at: [Link]

-

Porter, D. C., et al. (2019). Identifying Cancers Impacted by CDK8/19. PubMed. Available at: [Link]

-

Kantevari, S., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]

-

El-Adl, K., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. Available at: [Link]

-

Chen, Y., et al. (2023). Chemical structures of CDK8/19 inhibitors. ResearchGate. Available at: [Link]

-

Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

-

Liu, Y., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology. Available at: [Link]

-

The Institute of Cancer Research. (2015). Scientists raise warning over drugs targeting key cancer mechanism. ICR. Available at: [Link]

-

Fischer, P. M., et al. (2003). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Sharma, P., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]

-

Wilson, S. C., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]

- 3. researchgate.net [researchgate.net]

- 4. Identifying Cancers Impacted by CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 7. icr.ac.uk [icr.ac.uk]